molecular formula C26H29N5O2 B6422280 1-benzyl-4-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazine CAS No. 950414-84-3

1-benzyl-4-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazine

Cat. No. B6422280
CAS RN: 950414-84-3
M. Wt: 443.5 g/mol
InChI Key: LRSXRAFFIWCKQO-UHFFFAOYSA-N
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Description

1-benzyl-4-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazine is a useful research compound. Its molecular formula is C26H29N5O2 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-benzyl-4-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazine is 443.23212518 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-benzyl-4-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-4-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactions at the Benzylic Position

The benzylic position of this compound can undergo various reactions . For instance, it can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions can be used to modify the compound and potentially enhance its biological activity.

Biological Potential of Indole Derivatives

The compound contains an indole nucleus, which is found in many important synthetic drug molecules . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could have a wide range of therapeutic applications.

Antioxidant Activity

The compound has been synthesized through intermolecular cyclization of a monoketone curcumin analogue with phenyl hydrazine . Its antioxidant activity has been explored using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) method . This suggests that the compound could be used in treatments that require antioxidant properties.

Antimicrobial Activity

The compound contains a 1,4-disubstituted 1,2,3-triazole, which is a surrogate for the peptide bond . The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme. This suggests that the compound could have antimicrobial activity.

Cytotoxic Activity

A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, which are similar to the compound, have been synthesized and screened for their in vitro cytotoxic activity against various cell lines . This suggests that the compound could have potential applications in cancer treatment.

Mechanism of Action

properties

IUPAC Name

7-(4-benzylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2/c1-19-15-26(30-13-11-29(12-14-30)18-20-7-5-4-6-8-20)31-25(27-19)17-22(28-31)21-9-10-23(32-2)24(16-21)33-3/h4-10,15-17H,11-14,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSXRAFFIWCKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperazine

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